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molecular formula C13H9ClN4O B8465680 4-Chloro-6-(quinolin-6-yloxy)-pyrimidin-2-ylamine

4-Chloro-6-(quinolin-6-yloxy)-pyrimidin-2-ylamine

Cat. No. B8465680
M. Wt: 272.69 g/mol
InChI Key: MFBYTJUGQQZRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855215B2

Procedure details

To a mixture containing 7.25 g (0.05 mol) 6-hydroxy-quinoline, 8.25 g (0.05 mol) 2-amino-4,6-dichloropyrimidine in 300 mL of water/acetone 1:1 are added 2.0 g (0.05 mol) sodium hydroxide. On heating a clear solution is first obtained from which a thick precipitate separates. Stirring under reflux is continued for a total of 6 h. The mixture is cooled, filtered and the solid washed with acetone/water 1.1 and dried. The title compound is obtained as a solid: map. 248-250° C.; MS: [M+1]+=273; HPLC: CtRet=1.30; TLC (dichloromethane/methanol 95:5): Rf=0.46.
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[NH2:12][C:13]1[N:18]=[C:17](Cl)[CH:16]=[C:15]([Cl:20])[N:14]=1.[OH-].[Na+]>O.CC(C)=O>[Cl:20][C:15]1[CH:16]=[C:17]([O:1][C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[N:8]=[CH:7][CH:6]=[CH:5]3)[N:18]=[C:13]([NH2:12])[N:14]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7.25 g
Type
reactant
Smiles
OC=1C=C2C=CC=NC2=CC1
Name
Quantity
8.25 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O.CC(=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On heating a clear solution
CUSTOM
Type
CUSTOM
Details
is first obtained from which a thick precipitate separates
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
is continued for a total of 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with acetone/water 1.1
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)OC=1C=C2C=CC=NC2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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